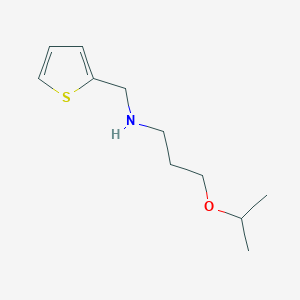
4,6-Dimethoxy-1H-indole-2-carboxylic acid
Descripción general
Descripción
4,6-Dimethoxy-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family, characterized by a heterocyclic structure that includes a benzene ring fused to a pyrrole ring. The presence of methoxy groups at the 4 and 6 positions, as well as a carboxylic acid group at the 2 position, distinguishes this compound from other indoles.
Synthesis Analysis
The synthesis of related indole compounds has been explored in research. For instance, 4,6-dimethoxyindole, a closely related compound, has been shown to react with aryl aldehydes and phosphoryl chloride to yield various indolo[3,2-b]carbazoles, which are of interest due to their potential pharmacological properties . This suggests that 4,6-dimethoxy-1H-indole-2-carboxylic acid could potentially be synthesized through similar reactions involving its carboxylic acid group.
Molecular Structure Analysis
Indole compounds, such as indole-3-carboxylic acid, have been studied for their crystal structures. These studies reveal that indole carboxylic acids can form centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are further linked into sheet structures through peripheral intermolecular hydrogen bonds . Although the study specifically discusses indole-3-carboxylic acid, it can be inferred that 4,6-dimethoxy-1H-indole-2-carboxylic acid may exhibit similar hydrogen bonding patterns due to the presence of the carboxylic acid group.
Chemical Reactions Analysis
The reactivity of indole-2-carboxylic acid, which shares the carboxylic acid group at the same position as 4,6-dimethoxy-1H-indole-2-carboxylic acid, has been investigated. In neutral aqueous solutions, indole-2-carboxylic acid undergoes electrooxidation to form various dioxindoles and dimers . This indicates that 4,6-dimethoxy-1H-indole-2-carboxylic acid may also participate in similar oxidation reactions, potentially leading to a variety of oxidized products.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4,6-dimethoxy-1H-indole-2-carboxylic acid are not detailed in the provided papers, the studies on related compounds offer insights. The electrochemical behavior of indole-2-carboxylic acid suggests that the compound is susceptible to oxidation, which could affect its physical properties such as solubility and stability . The molecular structure analysis of indole-3-carboxylic acid indicates that the carboxylic acid group plays a significant role in the compound's ability to form hydrogen bonds, which could influence its melting point and boiling point .
Aplicaciones Científicas De Investigación
Antioxidant and Enzyme Inhibition Properties
- Synthesis of Novel Derivatives: A range of 4,6-dimethoxy-1H-indole-2-carbohydrazides, derived from 4,6-dimethoxy-1H-indole-2-carboxylic acid, were synthesized and evaluated for their antioxidant properties and acetylcholinesterase inhibition capabilities. These compounds showed promising results as antioxidants and in enzyme inhibition assays, indicating potential therapeutic applications (Bingul et al., 2019).
Electrochemical Oxidation Studies
- Oxidation Chemistry: Research on the electrochemical oxidation of indole-2-carboxylic acid, a related compound, provides insights into the redox mechanism and product formation in aqueous solutions. This study is crucial for understanding the electrochemical behavior of similar indole derivatives (Goyal & Sangal, 2005).
Safety And Hazards
Direcciones Futuras
While specific future directions for 4,6-Dimethoxy-1H-indole-2-carboxylic acid are not mentioned in the available resources, indole derivatives are a focus of ongoing research due to their diverse biological activities . They are being explored for potential applications in medicine, including as anticancer, antimicrobial, and anti-inflammatory agents .
Propiedades
IUPAC Name |
4,6-dimethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-8-7(10(4-6)16-2)5-9(12-8)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCKIKSQIWWVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390176 | |
| Record name | 4,6-Dimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-1H-indole-2-carboxylic acid | |
CAS RN |
105776-11-2 | |
| Record name | 4,6-Dimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
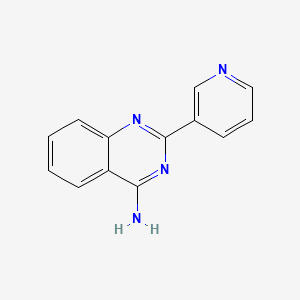

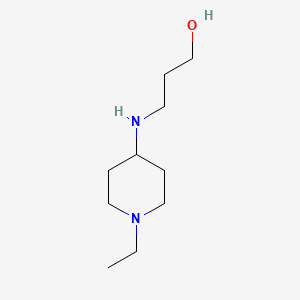
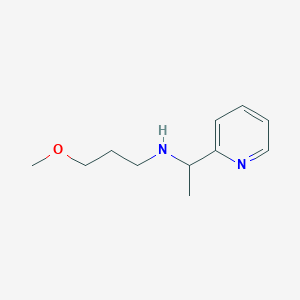
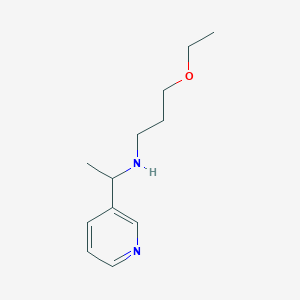
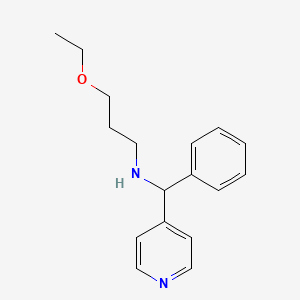
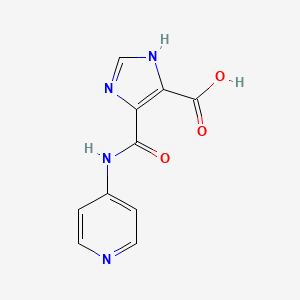
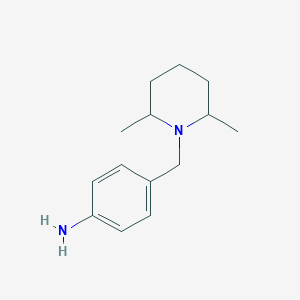
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)

